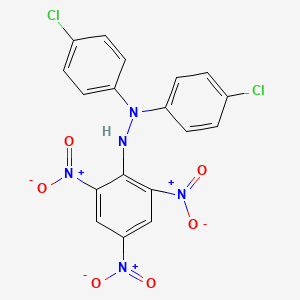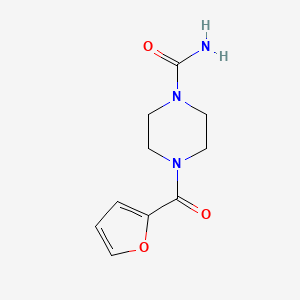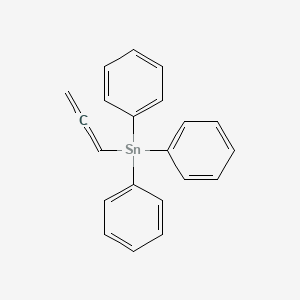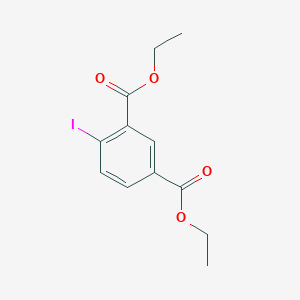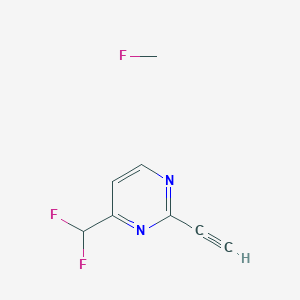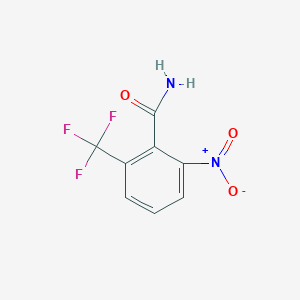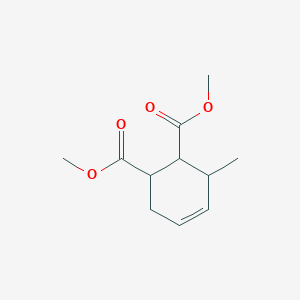
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C11H16O4 It is a derivative of cyclohexene, featuring two ester groups attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes utilize efficient catalysts such as CuMgAl to facilitate the reaction under mild conditions, ensuring high conversion rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: A bio-based compound used in the synthesis of polyamides and polyesters.
3,4-Ethylenedioxythiophene: A compound used in the production of conducting polymers.
Uniqueness
Dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific cyclohexene structure with ester groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in organic synthesis and material science .
Propiedades
Número CAS |
64161-85-9 |
|---|---|
Fórmula molecular |
C11H16O4 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
dimethyl 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H16O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-5,7-9H,6H2,1-3H3 |
Clave InChI |
UDBQYTMLNSEJBB-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CCC(C1C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


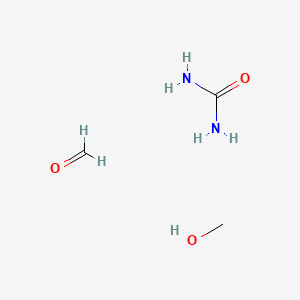
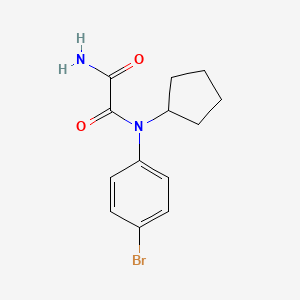
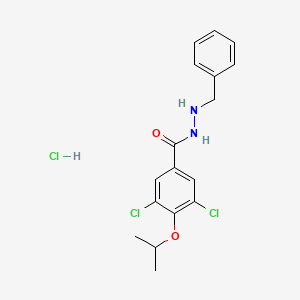
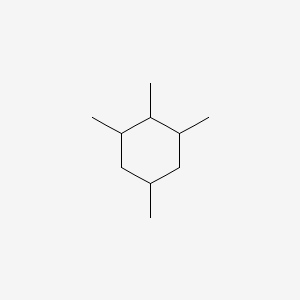
![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
